molecular formula C6H6N2O2 B064003 1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXAMIDE CAS No. 175277-69-7

1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXAMIDE

Cat. No.: B064003
CAS No.: 175277-69-7
M. Wt: 138.12 g/mol
InChI Key: FHYPGGNPURXGRL-UHFFFAOYSA-N
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Description

2-oxo-1H-pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring with a carboxamide group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H-pyridine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-aminopyridine with phosgene, followed by hydrolysis to yield the desired product. Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring with the desired functional groups.

Industrial Production Methods

Industrial production of 2-oxo-1H-pyridine-4-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H-pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridine derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-oxo-1H-pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-dihydropyridine-4-carboxamide
  • 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile
  • 4-hydroxy-2-quinolone

Uniqueness

2-oxo-1H-pyridine-4-carboxamide is unique due to its specific functional groups and the position of these groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPGGNPURXGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376276
Record name 2-Oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-69-7
Record name 2-Oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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